Technical Monograph: Diethyl 2-((p-tolylamino)methylene)malonate
Technical Monograph: Diethyl 2-((p-tolylamino)methylene)malonate
CAS Number: 19056-84-9 Document Type: Technical Reference & Experimental Guide Version: 2.1 (2025 Revision)
Executive Summary
Diethyl 2-((p-tolylamino)methylene)malonate (CAS 19056-84-9) is a critical enamine intermediate utilized primarily in the Gould-Jacobs reaction sequence . It serves as the regioselective precursor for the synthesis of 6-methyl-4-hydroxyquinoline-3-carboxylates , a scaffold fundamental to the development of fluoroquinolone antibiotics, antimalarial agents, and kinase inhibitors.
This guide provides a rigorous analysis of the compound's physicochemical properties, synthetic protocols, and downstream applications in pharmaceutical process chemistry.
Physicochemical Identity & Profile
| Property | Specification |
| IUPAC Name | Diethyl 2-{[(4-methylphenyl)amino]methylidene}propanedioate |
| Common Name | Diethyl (p-toluidinomethylene)malonate |
| CAS Number | 19056-84-9 |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.32 g/mol |
| Appearance | Pale yellow to light brown crystalline solid |
| Melting Point | 58–62 °C (Recrystallized from Ethanol) |
| Solubility | Soluble in Ethanol, DMSO, Chloroform, Toluene; Insoluble in Water |
| Stability | Stable under ambient conditions; hydrolyzes in strong acid/base |
Synthetic Pathway: The Gould-Jacobs Reaction
The synthesis of CAS 19056-84-9 represents the first stage of the Gould-Jacobs reaction. It involves the condensation of p-Toluidine with Diethyl ethoxymethylenemalonate (DEEMM) .
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism . The nucleophilic amine of p-toluidine attacks the electrophilic
Critical Isomerism: The product exists primarily as the (E)-isomer due to a stabilizing intramolecular hydrogen bond between the amine proton (NH) and the ester carbonyl oxygen. This thermodynamic stability is crucial for isolation but must be overcome energetically during the subsequent thermal cyclization step (250°C+).
Reaction Scheme Visualization
Figure 1: The Gould-Jacobs pathway illustrating the conversion of p-toluidine to the quinoline scaffold via CAS 19056-84-9.
Experimental Protocols
Synthesis of Diethyl 2-((p-tolylamino)methylene)malonate
Scale: 100 mmol Yield Target: 85–92%
Reagents:
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p-Toluidine (10.7 g, 100 mmol)
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Diethyl ethoxymethylenemalonate (DEEMM) (21.6 g, 100 mmol)
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Solvent: None (Neat) or Ethanol (50 mL)
Procedure:
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if removing ethanol) or a simple reflux condenser.
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Addition: Charge the flask with p-toluidine and DEEMM.
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Expert Note: If performing neat (solvent-free), ensure the oil bath is pre-heated to 110°C to maintain homogeneity.
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Reaction: Heat the mixture to 110–120°C for 2–3 hours.
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Monitoring: Evolution of ethanol vapor indicates reaction progress. TLC (30% EtOAc/Hexane) should show consumption of p-toluidine (
) and appearance of a new spot ( ).
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Workup:
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Cool the reaction mixture to room temperature. The mixture will solidify.
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Recrystallize the crude solid from hot ethanol (approx. 3 mL per gram of solid).
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Filter the crystals and wash with cold hexanes to remove unreacted DEEMM.
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Drying: Vacuum dry at 40°C for 4 hours.
Downstream Cyclization (Contextual)
To convert CAS 19056-84-9 into the quinoline core:
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Dissolve the intermediate in Diphenyl Ether (Dowtherm A) .
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Heat rapidly to 250°C .
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Maintain reflux for 30–60 minutes.
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Cool to ambient temperature; the quinoline product precipitates and can be filtered.[1]
Analytical Characterization
Validation of CAS 19056-84-9 is performed via
| Signal ( | Multiplicity | Integration | Assignment | Diagnostic Value |
| 11.00 | Doublet ( | 1H | NH | Indicates intramolecular H-bond |
| 8.50 | Doublet ( | 1H | =CH- (Vinyl) | Coupled to NH; confirms enamine formation |
| 7.10 – 7.30 | Multiplet | 4H | Ar-H | Aromatic protons (AA'BB' system) |
| 4.20 – 4.30 | Multiplet (2 x q) | 4H | -O-CH₂ -CH₃ | Non-equivalent ethyl esters due to restricted rotation |
| 2.35 | Singlet | 3H | Ar-CH₃ | Methyl group on p-tolyl ring |
| 1.30 – 1.40 | Multiplet (2 x t) | 6H | -O-CH₂-CH₃ | Methyl terminals of esters |
Note: Solvent: CDCl₃.[2] Chemical shifts may vary slightly based on concentration.
Applications in Drug Discovery
The 6-methyl-4-hydroxyquinoline scaffold derived from this intermediate is a versatile pharmacophore.
Antibacterial Agents (Fluoroquinolones)
While modern fluoroquinolones often use fluorinated anilines, the p-tolyl derivative serves as a model system for optimizing the Gould-Jacobs cyclization efficiency . It is used to synthesize analogues for Structure-Activity Relationship (SAR) studies targeting DNA gyrase.
Antimalarial Research
Analogues of chloroquine are synthesized by modifying the aniline starting material. CAS 19056-84-9 allows for the generation of 6-methyl substituted quinoline derivatives, which are screened for efficacy against Plasmodium falciparum.
Workflow Visualization
Figure 2: Strategic utility of CAS 19056-84-9 in generating bioactive quinoline libraries.
Safety & Handling (SDS Summary)
Signal Word: WARNING GHS Classification:
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H302: Harmful if swallowed.[4]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
Handling Protocols:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: Handle in a fume hood, especially during the high-temperature synthesis where ethanol vapor is generated.
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Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis.
References
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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PubChem. Diethyl 2-((p-tolylamino)methylene)malonate Compound Summary. National Library of Medicine. [Link]
